molecular formula C11H12O5 B3164688 Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate CAS No. 893643-38-4

Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate

Cat. No. B3164688
CAS RN: 893643-38-4
M. Wt: 224.21 g/mol
InChI Key: KTAJWQHLPFRNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate” is an ester derivative of a furan compound. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The term “5-methylfuran-2-yl” suggests a furan ring with a methyl group attached to the 5th carbon and the compound of interest attached to the 2nd carbon .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate” would likely involve a furan ring with a methyl group attached to the 5th carbon and the compound of interest attached to the 2nd carbon . The exact structure would depend on the specific synthesis process.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate” would depend on its specific structure. Furan compounds are generally polar due to the presence of the oxygen atom, and they may exhibit aromaticity .

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, play a significant role in the sustainable production of polymers, functional materials, and fuels from plant biomass. These derivatives are seen as potential replacements for non-renewable hydrocarbon sources. The review by Chernyshev et al. (2017) highlights recent advances in the synthesis of HMF from plant feedstocks and its prospects in the production of various chemicals and materials. The analysis includes a range of HMF derivatives, demonstrating the potential of these compounds as major sources of carbon and hydrogen for future chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Ethylene Oxide Sterilization

The review by Mendes, Brandão, and Silva (2007) covers ethylene oxide's use in sterilizing medical devices, emphasizing its increased application in new medical device development. The paper discusses the mechanism and toxicity of ethylene oxide, along with cycle design and validation for its effective use in sterilization processes. It suggests that the development of mathematical models to integrate lethality could increase process flexibility without compromising safety (Mendes, Brandão, & Silva, 2007).

Ethyl Carbamate in Foods and Beverages

Weber and Sharypov (2009) provide a comprehensive review of ethyl carbamate (urethane), a toxic chemical found in fermented foods and beverages. Classified as a probable carcinogen to humans by IARC, the review discusses its genotoxic and carcinogenic effects, occurrence levels, production mechanisms, and analytical methods for quantification. It also explores strategies to reduce ethyl carbamate levels in food, highlighting the importance of understanding its formation and presence in our diet (Weber & Sharypov, 2009).

Ethyl Glucuronide as a Marker for Alcohol Use

Ethyl glucuronide (EtG) testing in hair is discussed as one of the most reliable biomarkers for assessing long-term alcohol consumption habits. This review by Biondi et al. (2019) outlines the analytical methods for EtG testing, discusses current and proposed cut-offs for interpreting alcohol consumption levels, and highlights the challenges in result reproducibility and interpretation that limit the forensic application of hair EtG testing. The review aims to enhance the reliability of EtG as an alcohol use marker by promoting a comprehensive understanding of all aspects related to EtG, from its pharmacokinetics to sample preparation and analysis (Biondi, Freni, Carelli, Moretti, & Morini, 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of “Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate”. For example, if it were used as a pharmaceutical, the mechanism of action would depend on the drug’s target within the body .

Future Directions

The future directions for “Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate” would depend on its potential applications. Furan derivatives have been studied for their potential use in various fields, including pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-3-15-11(14)9(13)6-8(12)10-5-4-7(2)16-10/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAJWQHLPFRNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate
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Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate

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